molecular formula C19H25ClN4O3 B3013666 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1189668-91-4

3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride

カタログ番号: B3013666
CAS番号: 1189668-91-4
分子量: 392.88
InChIキー: CVUFCXBAMBNGCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a piperazine derivative featuring a propan-1-one backbone substituted with a 4-methoxyphenyl group at position 3 and a 4-(6-methoxypyridazin-3-yl)piperazine moiety at position 1. Piperazine derivatives are frequently explored in drug discovery due to their versatility in modulating receptor binding and pharmacokinetic properties .

特性

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.ClH/c1-25-16-6-3-15(4-7-16)5-10-19(24)23-13-11-22(12-14-23)17-8-9-18(26-2)21-20-17;/h3-4,6-9H,5,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFCXBAMBNGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxybenzene under specific conditions to form the methoxyphenyl intermediate.

    Introduction of the Piperazinyl Group: The methoxyphenyl intermediate is then reacted with a piperazine derivative to introduce the piperazinyl group.

    Formation of the Methoxypyridazinyl Group: Finally, the compound is reacted with a methoxypyridazine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a methoxyphenyl group and a pyridazine moiety. Its molecular formula is C27H32N6O3C_{27}H_{32}N_{6}O_{3} with a molecular weight of approximately 488.6 g/mol. The compound's structure can be represented as follows:

IUPAC Name 3(4Methoxyphenyl)1(4(6methoxypyridazin3yl)piperazin1yl)propan1onehydrochloride\text{IUPAC Name }3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-onehydrochloride

Medicinal Chemistry

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that compounds with similar piperazine structures may modulate serotonin receptors, which are critical in mood regulation. A study highlighted the synthesis of pyridazinones containing the 4-methoxyphenylpiperazine moiety, demonstrating their efficacy as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant in treating Alzheimer's disease .

Neuropharmacology

In neuropharmacological studies, derivatives of this compound have shown promise as CNS-active agents . The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as schizophrenia and depression. Experimental models have demonstrated that these compounds can influence dopaminergic and serotonergic pathways, leading to improved behavioral outcomes in animal models .

Anticancer Research

The compound's ability to inhibit specific kinases has been explored in cancer research. For instance, it has been noted for its inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which plays a role in cancer metabolism by regulating the conversion of pyruvate to acetyl-CoA . This inhibition can shift cellular metabolism from aerobic to anaerobic pathways, potentially limiting tumor growth.

Case Study 1: AChE Inhibition

A recent study evaluated the AChE inhibitory activity of various pyridazinone derivatives, including those based on the piperazine framework. The results showed significant inhibition rates compared to standard drugs used in Alzheimer's treatment. The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen significantly enhanced activity .

Case Study 2: Neuropharmacological Effects

In a controlled trial involving animal models, administration of the compound resulted in decreased anxiety-like behaviors measured through elevated plus maze tests. The results suggested that the compound effectively modulates serotonin levels, supporting its potential use as an anxiolytic agent .

作用機序

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

類似化合物との比較

Key Structural Differences

The compound is compared below with 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride (CAS 1361111-84-3), a structurally related analog from supplier data .

Property Target Compound 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl
Molecular Formula C₁₉H₂₆ClN₄O₃ (hypothetical) C₁₉H₂₃ClN₂O₂
Molecular Weight ~393.5 g/mol (estimated) 346.80 g/mol
H-Bond Donors 2 (piperazine NH, HCl) 2 (piperazinone NH, HCl)
H-Bond Acceptors 5 (methoxy O, ketone O, pyridazine N/O) 3 (methoxy O, amide O)
Key Features Propan-1-one, methoxyphenyl, methoxypyridazinyl-piperazine Piperazin-2-one (amide), methyl, biphenylmethoxy

Pharmacological Implications

  • Receptor Binding : The pyridazine moiety may engage in π-π stacking or hydrogen bonding with target receptors, offering distinct selectivity compared to the biphenyl group, which relies on hydrophobic interactions .
  • Metabolic Stability : The propan-1-one backbone in the target compound could confer greater metabolic stability than the amide-containing piperazin-2-one analog, which might be susceptible to hydrolysis.

生物活性

The compound 3-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxyphenyl group
  • A piperazine moiety
  • A pyridazine ring

This combination of functional groups is hypothesized to contribute to its biological activity by interacting with various biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism and energy production. Inhibition of PDHK can lead to increased pyruvate dehydrogenase activity, promoting glucose oxidation and reducing lactate accumulation .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analyses indicate that modifications to the pyridazine and piperazine components can significantly affect the compound's efficacy against bacterial strains .
  • Neuropharmacological Effects : Due to its piperazine structure, the compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This aspect requires further investigation to elucidate specific receptor interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Target Effect Reference
Enzyme InhibitionPyruvate Dehydrogenase Kinase (PDHK)Inhibitory effect observed
Antimicrobial ActivityMycobacterium tuberculosisMIC values ranging from 0.5 to >100 µg/mL based on structural variants
Neuropharmacological PotentialVarious neurotransmitter receptorsPotential modulatory effects

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimycobacterial Studies : A series of derivatives were synthesized and tested against Mtb, showing promising results with certain analogs exhibiting low MIC values. For example, compounds with specific substitutions on the piperazine ring demonstrated enhanced activity against Mtb, suggesting that structural modifications can optimize efficacy .
  • Metabolic Studies : Research into PDHK inhibition revealed that this compound could effectively modulate metabolic pathways, which may have implications for treating metabolic disorders or conditions like diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propan-1-one hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with coupling the methoxyphenyl and methoxypyridazine moieties via a piperazine linker. Key steps include:

  • Nucleophilic substitution : Piperazine derivatives react with halogenated intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
  • Ketone formation : Propan-1-one groups are introduced via Friedel-Crafts acylation or Grignard reactions, with catalysts like AlCl₃ .
  • Yield optimization : Use of coupling agents (e.g., HATU) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) improves yields. Monitor reaction progress using TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • HPLC : Use a C18 column (e.g., Chromolith®) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) .
  • NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangement (e.g., C-N-C angles in piperazine: ~109.5°) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility testing : Use a shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C; measure saturation via UV-Vis spectroscopy .
  • Stability studies : Conduct accelerated degradation under heat (40–60°C), light (ICH Q1B guidelines), and varied pH (2–9). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets like serotonin or dopamine receptors, focusing on piperazine and pyridazine interactions .
  • In vitro assays : Perform radioligand binding assays (e.g., ³H-labeled ligands) or enzyme inhibition studies (IC₅₀ determination) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

  • Methodology :

  • Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH; quantify parent compound and metabolites via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration; calculate unbound fraction .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of analogs?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation) and test bioactivity .
  • QSAR modeling : Use CoMFA or machine learning to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (OECD 201) .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports yields of 60–75% using HATU, while notes lower yields (40–50%) without coupling agents. This highlights the need for optimized reaction conditions.
  • Stability in DMSO : recommends short-term storage in DMSO at –20°C, whereas suggests instability after 48 hours. Researchers should validate storage conditions empirically.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。